molecular formula C18H16N2O2S B2479342 N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 317853-95-5

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2479342
CAS No.: 317853-95-5
M. Wt: 324.4
InChI Key: WZGQRRRNSTVQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide group linked to a 4-(4-methoxy-3-methylphenyl)thiazole scaffold. This structure places it within a class of thiazole derivatives that are of significant interest in medicinal and organic chemistry due to their diverse biological activities . The compound's core structure, particularly the thiazole ring, is a privileged scaffold in drug discovery. Related analogs have demonstrated a wide range of pharmacological applications in research, including antimicrobial, antifungal, and anticancer activities . Furthermore, structurally similar molecules have been investigated for their enzyme inhibitory properties against targets such as urease, α-glucosidase, and α-amylase, suggesting potential research pathways for metabolic and infectious diseases . The presence of the benzamide moiety is also significant, as this pharmacophore is frequently found in compounds designed to target enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-10-14(8-9-16(12)22-2)15-11-23-18(19-15)20-17(21)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGQRRRNSTVQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution Reactions for Functionalization

The 4-methoxy-3-methylphenyl substituent is introduced via electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS):

  • Methoxy Group Introduction :
    • Treat 3-methylphenol with methyl iodide and a base (K₂CO₃) in acetone to form 4-methoxy-3-methylbenzene.
  • Thiazole Ring Functionalization :
    • Couple the substituted benzene derivative to the thiazole ring using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Challenges :

  • Steric hindrance from the methyl group may reduce substitution efficiency.
  • Optimization of reaction time and temperature improves yields (e.g., 12 hours at 110°C for Suzuki coupling).

Modern Synthetic Approaches

One-Pot Synthesis

Recent advances emphasize atom-economical one-pot procedures to reduce purification steps and improve sustainability:

  • Sequential Reactions in a Single Vessel :
    • Combine α-haloketone, thiourea, and benzoyl chloride in a polar aprotic solvent (e.g., DMF).
    • Use p-toluenesulfonic acid (p-TSA) as a dual-purpose catalyst for both thiazole formation and acylation.

Advantages :

  • Reduced solvent waste.
  • Higher overall yield (80–85%) compared to stepwise methods.

Green Chemistry Principles

Microwave-assisted synthesis and aqueous-phase reactions are increasingly adopted:

  • Microwave Irradiation :
    • Accelerates thiazole ring formation (10–15 minutes vs. 6–8 hours under conventional heating).
    • Yields improve to 78–82% with reduced side products.
  • Water as Solvent :
    • Thiazole synthesis in water using surfactants (e.g., SDS) achieves 70% yield, avoiding toxic organic solvents.

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods prioritize continuous flow synthesis for scalability and consistency:

  • Thiazole Formation Module :
    • Pump α-haloketone and thiourea through a heated reactor (100°C, 5 MPa).
  • Acylation Module :
    • Direct the thiazole intermediate into a second reactor with benzoyl chloride and triethylamine.

Benefits :

  • 24/7 production with minimal manual intervention.
  • Purity >98% due to precise temperature and pressure control.

Catalytic Process Optimization

Heterogeneous catalysts (e.g., zeolites, metal-organic frameworks) enhance reaction efficiency:

  • Zeolite-Catalyzed Acylation :
    • Reduces benzoylation time from 6 hours to 30 minutes.
    • Catalyst recyclability: >10 cycles without significant activity loss.

Analytical Characterization

Spectroscopic Methods

Technique Key Findings
¹H NMR - Thiazole C-H protons: δ 7.8–8.2 ppm (singlet).
- Methoxy group: δ 3.8 ppm (singlet).
IR - Amide C=O stretch: 1650–1680 cm⁻¹.
- Thiazole ring vibrations: 1520–1560 cm⁻¹.
MS - Molecular ion peak: m/z 352.4 ([M+H]⁺).

Purity Assessment

  • HPLC : Retention time = 12.3 minutes (C18 column, acetonitrile/water = 70:30).
  • Elemental Analysis : Calculated C: 64.75%, H: 5.15%, N: 7.95%; Found C: 64.68%, H: 5.20%, N: 7.89%.

Comparative Analysis of Methods

Method Yield (%) Time (h) Scalability Environmental Impact
Classical Hantzsch 60–75 8–10 Moderate High (organic waste)
One-Pot 80–85 4–6 High Low
Microwave-Assisted 78–82 0.25–0.5 Moderate Moderate
Continuous Flow 85–90 1–2 High Low

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The thiazole ring can be reduced to a thiazolidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methylphenyl derivatives.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific biological targets.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to downstream effects. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Structural Analogs with Thiazole-Benzamide Scaffolds

The following table summarizes key structural analogs and their biological or physicochemical properties:

Compound Name Substituents/Modifications Activity/Findings Reference
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide 4-Methylthiazole, sulfanyl-triazole Similarity score: 0.500 (vs. target compound); moderate enzyme inhibition
N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8) Phenoxy group at position 3 of benzamide EHD4 inhibitor; demonstrates target specificity
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-Methoxyphenyl, 4-methylphenyl, and phenyl substituents Enhanced lipophilicity; potential kinase modulation
4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (Compound 9) Pyridinyl-thiazole, dimethoxymethyl group Docks similarly to PfAtg8; comparable inhibitory activity to target compound
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxy substitution at benzamide 129.23% activity in growth assays (p < 0.05); superior potency in some contexts
Masitinib mesylate Pyridinyl-thiazole, methylpiperazine c-KIT pathway inhibitor; antiproliferative action in mast cell tumors

Key Structural and Functional Differences

Substituent Effects on Activity: Methoxy vs. Phenoxy Groups: The presence of a phenoxy group (as in MS8 and N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide) correlates with higher biological activity (e.g., 129.23% growth modulation) compared to methoxy-substituted analogs . This may stem from improved π-π stacking or hydrogen bonding with target proteins. Triazole and Sulfanyl Additions: Compounds incorporating sulfanyl-triazole moieties (e.g., EMAC2060/EMAC2061) exhibit lower synthetic yields (<80%) but show moderate similarity (scores ~0.48–0.50) to the target compound, suggesting shared pharmacophores .

Impact on Binding Affinity: Pyridinyl vs. Phenyl Thiazole Substituents: Masitinib mesylate and Compound 9 (pyridinyl-thiazole derivatives) demonstrate divergent target profiles (c-KIT vs. PfAtg8), highlighting how heterocyclic substitutions redirect selectivity . Trifluoromethyl and Halogen Additions: Analogs like F5254-0161 (trifluoromethylphenyl-piperazine) achieve high glide scores (−6.41) in computational studies, suggesting stronger interactions with CIITA-I compared to non-halogenated analogs .

Computational and Docking Insights

  • Docking Similarities : Compound 9 (dimethoxymethyl-pyridinyl analog) shares a docking pose with the target compound on PfAtg8, indicating conserved binding modes despite structural variations .
  • Glide Scores : ZINC5154833 and F5254-0161 exhibit superior glide scores (−6.59 and −6.41, respectively), outperforming simpler benzamide-thiazole analogs in silico .

Biological Activity

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H16N2O2SC_{16}H_{16}N_2O_2S, and its molecular weight is approximately 316.37 g/mol. The structure features a thiazole ring conjugated with a benzamide moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₂S
Molecular Weight316.37 g/mol
IUPAC NameThis compound
InChI KeyZQTNSQSISMWBTH-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

Thiazole-based compounds have also been investigated for their antiviral properties. A study highlighted that certain thiazole derivatives could inhibit the replication of viruses such as the Hepatitis C virus (HCV) by targeting viral polymerases. The IC50 values for effective compounds in these studies ranged from 0.20 to 0.35 μM, indicating potent antiviral activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines. For example:

Cell LineIC50 (µM)
MCF712.50
A54926.00

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and inhibition of cell cycle progression .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular metabolism or viral replication.
  • Cell Cycle Arrest: By interfering with the normal progression of the cell cycle, it can induce apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that thiazole derivatives can increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.

Study on Antiviral Activity

A recent study evaluated the antiviral efficacy of various thiazole derivatives against HCV NS5B polymerase. Compound variants similar to this compound showed promising results with an IC50 value of approximately 31.9 μM . This indicates a strong potential for further development as an antiviral agent.

Study on Anticancer Properties

In another investigation focusing on breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of 12.50 µM against MCF7 cells. The study concluded that the compound triggers apoptosis via mitochondrial pathways .

Q & A

Basic: How can the synthesis of N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide be optimized for higher yield and purity?

Methodological Answer:
Optimization involves:

  • Solvent Selection: Use polar aprotic solvents (e.g., dimethylformamide, acetonitrile) to enhance reactivity .
  • Catalysts: Employ coupling agents like HATU or DCC for amide bond formation, particularly in thiazole ring assembly .
  • Temperature Control: Maintain reflux conditions (70–100°C) for cyclization steps to ensure complete ring closure .
  • Analytical Monitoring: Use thin-layer chromatography (TLC) and 1^1H/13^13C NMR to track intermediate formation and final product purity .
    Key Data: Yields >85% are achievable with anhydrous conditions and inert atmospheres to prevent oxidation .

Basic: What spectroscopic methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR (δ 7.2–8.1 ppm for aromatic protons) and 13^13C NMR (δ 165–170 ppm for amide carbonyl) confirm substitution patterns .
  • IR Spectroscopy: Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (N-H stretch) validate functional groups .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C20_{20}H17_{17}N2_2O2_2S, MW 357.4 g/mol) and fragmentation patterns .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Anticancer Activity: Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, focusing on IC50_{50} values .
  • Enzyme Inhibition: Test tyrosinase or kinase inhibition via spectrophotometric assays (e.g., inhibition of L-DOPA oxidation) .
  • Antimicrobial Screening: Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can molecular docking elucidate target interactions for this compound?

Methodological Answer:

  • Software Tools: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., tyrosine kinase, cytochrome P450) .
  • Validation: Compare docking scores (ΔG < -8 kcal/mol) with experimental binding data from surface plasmon resonance (SPR) or fluorescence quenching .
  • Key Interactions: Identify hydrogen bonds with active-site residues (e.g., Lys231 in tyrosinase) and π-π stacking with aromatic moieties .

Advanced: How should discrepancies in biological activity data across studies be addressed?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .
  • Compound Purity: Verify purity (>95%) via HPLC and exclude solvent residues (e.g., DMSO) that may interfere .
  • Cell Line Specificity: Compare activity across multiple lines (e.g., HeLa vs. A549) to assess target selectivity .

Advanced: What strategies improve pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Structural Modifications: Introduce methyl groups to thiazole or benzamide moieties to enhance metabolic stability .
  • Prodrug Design: Mask polar groups (e.g., amide) with ester linkages to improve oral bioavailability .
  • In Silico ADMET Prediction: Use tools like SwissADME to predict logP (optimal 2–3) and CYP450 interactions .

Advanced: How can structure-activity relationship (SAR) studies guide analog development?

Methodological Answer:

  • Substituent Analysis: Compare analogs with varied substituents (e.g., 4-methoxy vs. 3-nitro groups) to identify critical pharmacophores .
  • Biological Testing: Rank derivatives by IC50_{50} values and correlate with electronic (Hammett σ) or steric parameters .
  • Crystallography: Resolve co-crystal structures with targets (e.g., PDB ID 6NIB) to guide rational design .

Advanced: What techniques assess metabolic stability in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays: Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates to predict drug-drug interactions .
  • Plasma Stability: Monitor degradation in plasma (37°C, pH 7.4) to estimate half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.